4-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol
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Overview
Description
4-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol is a compound that features a pyrrolidine ring, a bromine atom, and a methoxy group attached to a phenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of the pyrrolidine ring from (2S,4R)-4-hydroxyproline . The bromination and methoxylation steps are then carried out under controlled conditions to ensure the correct placement of these functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenol group to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The bromine and methoxy groups can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a lactam ring structure.
Pyrrolidin-2,5-dione: Another related compound with two carbonyl groups.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
4-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol is unique due to the combination of its functional groups, which provide distinct chemical and biological properties. The presence of the bromine atom and methoxy group differentiates it from other pyrrolidine derivatives .
Properties
Molecular Formula |
C11H14BrNO2 |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-bromo-6-methoxy-4-pyrrolidin-2-ylphenol |
InChI |
InChI=1S/C11H14BrNO2/c1-15-10-6-7(5-8(12)11(10)14)9-3-2-4-13-9/h5-6,9,13-14H,2-4H2,1H3 |
InChI Key |
BPVXIFBTQOITGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2CCCN2)Br)O |
Origin of Product |
United States |
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